- Preparation of N-(aminoheteroaryl)-1H-pyrrolopyridine-2-carboxamides as VR1 type capsaicin receptor antagonists, France, , ,
Cas no 920979-04-0 (2-Iodo-6-(trifluoromethyl)pyridin-3-amine)

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Iodo-6-(trifluoromethyl)pyridin-3-amine
- 3-Amino-2-iodo-6-(trifluoromethyl)-pyridine
- 3-Pyridinamine,2-iodo-6-(trifluoromethyl)-
- 5-Amino-6-iodo-2-(trifluoromethyl)pyridine
- 3-amino-2-iodo-6-(trifluoromethyl)pyridine
- AK103238
- PGLQPMZEWVGHHQ-UHFFFAOYSA-N
- FCH1401809
- 3-amino-2-iodo-6-trifluoromethylpyridine
- 2-iodo-6-trifluoromethylpyridin-3-ylamine
- 2-iodo-6-trifluoromethyl-pyridin-3-ylamine
- AX8234777
- ST24040
- 2-Iodo-6-(trifluoromethyl)-3-pyridinamine (ACI)
- (2-Iodo-6-trifluoromethylpyridin-3-yl)amine
- J-509719
- DS-4051
- MFCD11044265
- DB-082111
- SCHEMBL830696
- 920979-04-0
- AKOS015995179
- 2-Iodo-6-(trifluoromethyl)pyridin-3-ylamine
- SB82353
- DTXSID20698887
- C77151
-
- MDL: MFCD11044265
- Inchi: 1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2
- InChI Key: PGLQPMZEWVGHHQ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(N)=C(I)N=1)(F)F
Computed Properties
- Exact Mass: 287.93700
- Monoisotopic Mass: 287.937
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- XLogP3: 1.8
Experimental Properties
- Density: 1.892
- Boiling Point: 233.1°C at 760 mmHg
- Flash Point: 94.8°C
- Refractive Index: 1.586
- PSA: 38.91000
- LogP: 2.86840
2-Iodo-6-(trifluoromethyl)pyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM126411-1g |
2-iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 95% | 1g |
$126 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW049-250MG |
2-iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 97% | 250MG |
¥ 211.00 | 2023-04-13 | |
Fluorochem | 229655-1g |
2-Iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 95% | 1g |
£84.00 | 2022-02-28 | |
Chemenu | CM126411-1g |
2-iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 95% | 1g |
$355 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU029-200mg |
2-Iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 95+% | 200mg |
486.0CNY | 2021-08-03 | |
Alichem | A029015361-5g |
3-Amino-2-iodo-6-(trifluoromethyl)pyridine |
920979-04-0 | 95% | 5g |
$1594.73 | 2023-08-31 | |
Fluorochem | 229655-5g |
2-Iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 95% | 5g |
£268.00 | 2022-02-28 | |
eNovation Chemicals LLC | D372714-1g |
2-Iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 95% | 1g |
$280 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU029-1g |
2-Iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 95+% | 1g |
1944.0CNY | 2021-08-03 | |
Aaron | AR00H0SY-100mg |
3-Amino-2-iodo-6-(trifluoromethyl)-pyridine |
920979-04-0 | 95% | 100mg |
$11.00 | 2025-02-11 |
2-Iodo-6-(trifluoromethyl)pyridin-3-amine Production Method
Production Method 1
Production Method 2
- New pyrrolopyridine compounds, their preparation and use as PPAR activators, France, , ,
Production Method 3
- New pyrrolopyridine derivatives and their preparation and use as PPAR activators, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide as TRPA1 antagonists useful in treatment TRPA1-mediated diseases, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
- Isoindolines as HDAC inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of N-(thiophen-3-yl)acetamide derivatives as inhibitors of JNK N-terminal kinase, World Intellectual Property Organization, , ,
Production Method 7
- Preparation of N-(aminoheteroaryl)-1H-pyrrolopyridine-2-carboxamides as VR1 type capsaicin receptor antagonists, World Intellectual Property Organization, , ,
Production Method 8
- Preparation of tricyclic N-(heteroaryl)-carboxamide derivatives as VR1 type capsaicin receptor ligands, World Intellectual Property Organization, , ,
Production Method 9
- Preparation of 4-phenylpiperidine-substituted amino acid derivatives, particularly valine amides, as modulators of chemokine receptor activity and their use in the treatment of inflammatory and autoimmune diseases, United States, , ,
Production Method 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
- Preparation of 4-phenylpiperidine-substituted amino acid derivatives, particularly valine amides, as modulators of chemokine receptor activity and their use in the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Production Method 11
- Preparation of 1-(arylalkyl)-1H-pyrrolopyridine-2-carboxamide derivatives as VR1 type capsaicin receptor antagonists, World Intellectual Property Organization, , ,
Production Method 12
- Process for preparation of PARP7 inhibitor, World Intellectual Property Organization, , ,
2-Iodo-6-(trifluoromethyl)pyridin-3-amine Raw materials
2-Iodo-6-(trifluoromethyl)pyridin-3-amine Preparation Products
2-Iodo-6-(trifluoromethyl)pyridin-3-amine Related Literature
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on 2-Iodo-6-(trifluoromethyl)pyridin-3-amine
Introduction to 2-Iodo-6-(trifluoromethyl)pyridin-3-amine (CAS No. 920979-04-0)
2-Iodo-6-(trifluoromethyl)pyridin-3-amine, with the CAS number 920979-04-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, including an iodine substituent and a trifluoromethyl group, which confer it with valuable properties for various applications.
The chemical structure of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine consists of a pyridine ring with an amino group at the 3-position, an iodine atom at the 2-position, and a trifluoromethyl group at the 6-position. The presence of these functional groups imparts specific reactivity and biological activity to the molecule, making it a valuable building block in the synthesis of more complex compounds.
In recent years, 2-Iodo-6-(trifluoromethyl)pyridin-3-amine has been extensively studied for its potential in the development of novel therapeutic agents. One of the key areas of interest is its use as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders. The iodine substituent can be readily replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are widely used in modern synthetic chemistry.
The trifluoromethyl group in 2-Iodo-6-(trifluoromethyl)pyridin-3-amine is known for its strong electron-withdrawing effect and hydrophobicity, which can significantly influence the pharmacokinetic properties of the resulting compounds. These properties make it particularly useful in the design of drugs with improved metabolic stability and bioavailability. Additionally, the trifluoromethyl group can enhance the lipophilicity of molecules, facilitating their penetration through biological membranes.
2-Iodo-6-(trifluoromethyl)pyridin-3-amine has also been explored for its potential as a ligand in metal-catalyzed reactions. The pyridine ring provides a suitable platform for coordination with transition metals, enabling the development of efficient catalysts for various organic transformations. This aspect has been leveraged in the synthesis of complex molecules with high stereochemical control and regioselectivity.
In the context of medicinal chemistry, 2-Iodo-6-(trifluoromethyl)pyridin-3-amine has shown promise as a scaffold for the design of inhibitors targeting specific enzymes and receptors. For instance, it has been used to develop inhibitors of kinases, which are key enzymes involved in cellular signaling pathways and are often dysregulated in cancer. The ability to fine-tune the structure through chemical modifications allows researchers to optimize the potency and selectivity of these inhibitors.
The biological activity of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine has been evaluated in several preclinical studies. In vitro assays have demonstrated its ability to modulate specific biological targets, such as G protein-coupled receptors (GPCRs) and ion channels. These findings have paved the way for further investigation into its therapeutic potential in vivo.
To ensure its safe and effective use in pharmaceutical applications, extensive toxicity studies have been conducted on 2-Iodo-6-(trifluoromethyl)pyridin-3-amine. These studies have shown that it exhibits low toxicity at relevant concentrations, making it a suitable candidate for drug development. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, 2-Iodo-6-(trifluoromethyl)pyridin-3-amine (CAS No. 920979-04-0) is a multifaceted compound with significant potential in various areas of chemistry and biology. Its unique structural features make it a valuable intermediate in synthetic chemistry and a promising scaffold for drug discovery. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the scientific community.
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